2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
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Overview
Description
2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is a complex organic compound that features a unique combination of benzotriazole and triazole rings
Mechanism of Action
Target of Action
The primary targets of the compound “2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide” are currently unknown . This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . Understanding these effects requires detailed studies involving cellular assays, animal models, and potentially clinical trials.
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is an important aspect of drug discovery . These factors can include pH, temperature, presence of other molecules, and cellular environment.
Biochemical Analysis
Biochemical Properties
2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to act as an inhibitor for certain enzymes, thereby modulating their activity. The compound’s benzotriazole moiety allows it to form stable complexes with metal ions, which can influence the activity of metalloenzymes . Additionally, its interaction with proteins can lead to conformational changes that affect protein function and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. The compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . These effects are cell-type specific and can vary depending on the concentration and exposure duration.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. The compound can inhibit enzyme activity by blocking the active site or inducing conformational changes that reduce enzyme efficiency . Additionally, it can modulate gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods or under specific environmental conditions. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing stress response pathways and improving metabolic function. At high doses, it can exhibit toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific concentration levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites . These interactions can have downstream effects on cellular energy balance and overall metabolic health.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects . The compound’s distribution can influence its activity and effectiveness, with localized accumulation potentially enhancing its biochemical impact.
Subcellular Localization
The subcellular localization of this compound is critical for its function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can affect its activity, with certain cellular environments enhancing or inhibiting its biochemical interactions. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide typically involves multiple steps. One common route includes the initial formation of the benzotriazole and triazole rings, followed by their functionalization and subsequent coupling to form the final product. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated systems and advanced monitoring techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the gain of electrons or the removal of oxygen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions might need specific catalysts or solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield various oxidized derivatives, while substitution reactions could produce a range of substituted products with different functional groups.
Scientific Research Applications
2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications, particularly in the development of new pharmaceuticals targeting specific diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole derivatives: These compounds share the benzotriazole ring and have similar chemical properties.
Triazole derivatives: These compounds contain the triazole ring and exhibit similar reactivity and applications.
Uniqueness
What sets 2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide apart is its unique combination of benzotriazole and triazole rings, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and potential for novel discoveries in various fields.
Properties
IUPAC Name |
2-[[5-(benzotriazol-1-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N8OS/c18-19-16(26)11-27-17-22-21-15(25(17)12-6-2-1-3-7-12)10-24-14-9-5-4-8-13(14)20-23-24/h1-9H,10-11,18H2,(H,19,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBWDXCKNPVFMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN)CN3C4=CC=CC=C4N=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N8OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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